molecular formula C4H2ClNO2S B1346136 2-Chloro-3-nitrothiophene CAS No. 5330-98-3

2-Chloro-3-nitrothiophene

Cat. No. B1346136
CAS RN: 5330-98-3
M. Wt: 163.58 g/mol
InChI Key: OFPRGOSJWUNETN-UHFFFAOYSA-N
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Description

2-Chloro-3-nitrothiophene is a compound that belongs to the class of nitrothiophenes, which are known for their diverse applications in materials science and pharmaceutical chemistry. The structure of 2-chloro-3-nitrothiophene has been studied in detail using gas electron diffraction and quantum chemical calculations, revealing a planar minimum energy molecular conformation with specific bond lengths and angles .

Synthesis Analysis

The synthesis of 2-chloro-3-nitrothiophene and its derivatives can be achieved through various methods. One approach involves the reaction of 1,4-dithane-2,5-diol with nitroalkenes in the presence of triethylamine, followed by microwave irradiation on acidic alumina with chloranil to produce 3-nitro-2-substituted thiophenes . Another method utilizes the reaction of dipotassium 2-nitro-1,1-ethylyenedithiolate with alpha-chloromethyl ketones catalyzed by tetrabutylammonium bromide (TBAB) . Additionally, highly chlorinated 2-nitrobutadiene derivatives can be cyclized to form perfunctionalized 3-amino-4-nitrothiophenes .

Molecular Structure Analysis

The equilibrium structure of 2-chloro-3-nitrothiophene has been determined through electron diffraction data and quantum chemical calculations. The molecule exhibits a planar conformation with specific bond lengths and angles, such as the C-N and C-Cl bond lengths and the angles between the thiophene ring and the substituents .

Chemical Reactions Analysis

2-Chloro-3-nitrothiophene can participate in various chemical reactions due to the presence of reactive nitro and chloro groups. The nitro group allows for redox reactions, as demonstrated by the synthesis of dinitro and quinodimethane derivatives of terthiophene, which can be both oxidized and reduced . The chloro group can act as a leaving group, as seen in the synthesis of 2-alkylthio-3-nitrothiophenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-3-nitrothiophene derivatives have been extensively studied. For instance, the crystal structure, spectroscopic properties, and quantum mechanical calculations of a related compound, 2-[((3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene, have been characterized, providing insights into the molecular orbitals, electrostatic potential map, and nonlinear optical properties . Similarly, the structure-activity relationships of biologically active 2-nitrothiophenes have been correlated with their electronic properties, such as HOMO energies and total atomic charges .

Scientific Research Applications

Molecular Structure and Internal Rotation

The equilibrium structure and internal rotation of 2-Chloro-3-nitrothiophene have been explored through gas electron diffraction and quantum chemical calculations. These studies contribute to understanding the dynamic behavior and structural properties of the molecule, which are crucial for its applications in various fields, including material science and pharmacology (Kovtun, Kochikov, Ivanov, & Tarasov, 2015).

Structure-Activity Relationships

The structure and electronic properties of 2-Chloro-3-nitrothiophene and its derivatives have been investigated for their biological activities, especially against certain bacteria. Understanding these relationships aids in designing more effective compounds for therapeutic or antibacterial applications (Morley & Matthews, 2006).

Synthesis Methods

Innovative synthesis techniques for 2-Chloro-3-nitrothiophene derivatives have been developed. These methods enhance the efficiency of producing these compounds, which is essential for their application in various scientific fields (Rao & Vasantham, 2009).

Safety And Hazards

2-Chloro-3-nitrothiophene is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Relevant Papers The relevant papers retrieved include studies on the biological activity of some nitrothiophenes . The series displays a wide range of activities with 2-chloro-3,5-dinitrothiophene showing the highest activity against all three organisms . Another paper discusses the internal rotation and equilibrium structure of 2-chloro-3-nitrothiophene .

properties

IUPAC Name

2-chloro-3-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPRGOSJWUNETN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40277491
Record name 2-chloro-3-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40277491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-nitrothiophene

CAS RN

5330-98-3
Record name 5330-98-3
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Record name 2-chloro-3-nitrothiophene
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Record name 2-chloro-3-nitrothiophene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
DM Kovtun, IV Kochikov, YI Tarasov - Journal of Molecular Structure, 2015 - Elsevier
… The equilibrium structure of the 2-chloro-3-nitrothiophene molecule and the internal rotation of the nitro group have been studied in gas phase using electron diffraction data and …
Number of citations: 11 www.sciencedirect.com
M Attia, D Davé, PH Gore, AOO Ikejiani… - Journal of the …, 1984 - pubs.rsc.org
The rate constants for the chlorine-isotopic exchange between lithium chloride-36 and some 2-chloro-3-nitro-5-X-thiophenes (la—g) have been measured in sulpholane solution. The …
Number of citations: 7 pubs.rsc.org
II Fasfous, MM El-Abadelah… - Letters in Organic …, 2011 - ingentaconnect.com
… Examples of related SN-Ar reactions include interaction of 3 with 5chloro-1,3-dimethyl-4-nitropyrazole [14] and with 2-chloro3-nitrothiophene [15] to form the respective 3(heteroaryl)…
Number of citations: 2 www.ingentaconnect.com
CD Hurd, KL Kreuz - Journal of the American Chemical Society, 1952 - ACS Publications
… of 2-chloro-3-nitrothiophene with 35 ml. of 0.2 N methanolic potassium hydroxide for one-half hour, a red solution gradually developed. … of 2chloro-3-nitrothiophene and an …
Number of citations: 79 pubs.acs.org
T Erker, K Trinkl - Monatshefte für Chemie/Chemical Monthly, 2003 - Springer
… Accordingly, a series of imidazo-thieno-thiazines was synthesized starting from 5-acetyl-2-chloro-3-nitrothiophene to yield 6ethyl-2,3-dihydro-1H-thieno[2,3-b][1,4]thiazine-2-one. …
Number of citations: 2 link.springer.com
VP Mamaev, EN Lyubimova - Bulletin of the Academy of Sciences of the …, 1966 - Springer
… As our starting substance we took 2-chloro-3-nitrothiophene (H), whose chlorine atom is al… 2-Chloro-3-nitrothiophene (I19 was prepared by the method given in [2] in 17.9% yield (based …
Number of citations: 40 link.springer.com
BA Moosa, KA Abu Safieh… - … -Sendai Institute of …, 2002 - academia.edu
… Abstract– Interaction of indolylzinc chloride with 2-chloro-3-nitrothiophene gave 3-(3nitrothien-2-yl)indole (7) which was converted, via reduction followed by acylation, into 3(3-…
Number of citations: 12 www.academia.edu
I Puschmann, T Erker - Monatshefte für Chemie/Chemical Monthly, 1994 - Springer
… The reactivity of 5-acetyl-2-chloro-3-nitrothiophene with ~-hydroxyesters is described. The influence of the solvent (DMF, tetrahydrofurane, toluene) and of the used base is discussed. …
Number of citations: 3 link.springer.com
YM Al-Hiari, AM Qaisi, MM El-Abadelah… - Monatshefte für Chemie …, 2006 - Springer
… 1-Chloro-4-trifluoromethyl-2-nitrobenzene, 2-chloro-4-trifluoromethyl-1,3-dinitrobenzene, 4-chloro-3,5-dinitrobenzoic acid, 2-chloro-3-nitrothiophene, 5-chloro-1,3-dimethyl pyrazole, …
Number of citations: 66 link.springer.com
G Hallas, AD Towns - Dyes and pigments, 1997 - Elsevier
… method of nitration of 5-acetyl-2-chlorothiophene by addition of the material to mixed acid gave 2-chloro-3,5-dinitrothiophene, and that the desired 5-acetyl2-chloro-3-nitrothiophene …
Number of citations: 63 www.sciencedirect.com

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